Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a dihydropyridine ring substituted with diethyl ester groups and a 3,4-dihydroxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of the 3,4-dihydroxyphenyl group.
Medicine: It is investigated for its potential use in treating cardiovascular diseases, as compounds in this class are known to act as calcium channel blockers.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels in the body. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers and are used in the treatment of hypertension and angina .
Uniqueness
What sets diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is the presence of the 3,4-dihydroxyphenyl group, which may impart additional antioxidant properties and potentially broader therapeutic applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 4-(3,4-dihydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO6/c1-5-25-18(23)15-10(3)20-11(4)16(19(24)26-6-2)17(15)12-7-8-13(21)14(22)9-12/h7-9,17,20-22H,5-6H2,1-4H3 |
InChI Key |
WGFPRIBNEXKBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)O)O)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.